1-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
Overview
Description
The compound “4-iodo-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of iodine, nitro group, and acetyl group in the compound suggests that it might have interesting chemical properties and could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The iodine atom would be attached to the 4-position of the ring, and the 3 and 5 positions would be substituted with methyl groups. The 1-position of the ring would be substituted with an acetyl group linked to another pyrazole ring with a nitro group .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The presence of the iodine atom makes it a potential site for nucleophilic substitution reactions. The nitro group could potentially be reduced to an amino group, and the acetyl group could participate in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. The presence of the iodine atom would likely make the compound relatively heavy and could potentially increase its boiling point. The nitro group is typically associated with compounds that are potentially explosive, and the acetyl group could confer some degree of polarity to the molecule .Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on several factors, including how it’s handled and the specific properties of the compound. As with any chemical, appropriate safety precautions should be taken when handling it. The nitro group in particular can be associated with explosive properties, so care should be taken .
Future Directions
The future directions for research on this compound would likely depend on its intended application. If it’s being studied as a potential pharmaceutical, future research could involve studying its pharmacokinetics and pharmacodynamics, conducting preclinical trials, and eventually conducting clinical trials .
Properties
IUPAC Name |
1-(4-iodo-3,5-dimethylpyrazol-1-yl)-2-(3-nitropyrazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN5O3/c1-6-10(11)7(2)15(12-6)9(17)5-14-4-3-8(13-14)16(18)19/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEFGNUUIFGXNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CN2C=CC(=N2)[N+](=O)[O-])C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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